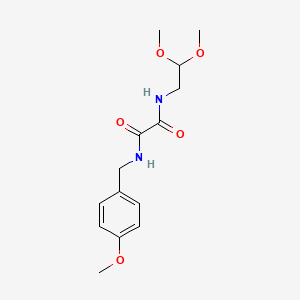
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide
概要
説明
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide: is an organic compound that belongs to the class of oxalamides Oxalamides are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 2,2-dimethoxyethylamine with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
-
Formation of the oxalyl chloride intermediate:
- Oxalyl chloride is reacted with 2,2-dimethoxyethylamine to form the corresponding oxalyl chloride intermediate.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and inert atmosphere (e.g., nitrogen or argon).
-
Coupling with 4-methoxybenzylamine:
- The oxalyl chloride intermediate is then reacted with 4-methoxybenzylamine to form this compound.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, and inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form corresponding oxalamic acids or other oxidation products.
- Common reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
-
Reduction:
- Reduction of the oxalamide group can lead to the formation of amines or other reduced products.
- Common reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution:
- The compound can undergo substitution reactions, particularly at the methoxy groups.
- Common reagents: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxalamic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have applications in treating certain diseases or conditions.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for various applications.
作用機序
The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways and targets involved are subjects of ongoing research.
類似化合物との比較
- N1-(2,2-dimethoxyethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)urea
- N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)carbamate
Uniqueness: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide is unique due to its specific combination of functional groups. This uniqueness allows it to participate in specific reactions and exhibit particular properties that may not be present in similar compounds.
特性
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-19-11-6-4-10(5-7-11)8-15-13(17)14(18)16-9-12(20-2)21-3/h4-7,12H,8-9H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEUTAQTZQWTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














